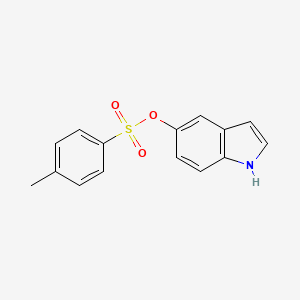
5-(Para-toluenesulfonyloxy)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Para-toluenesulfonyloxy)indole: is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological significance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Para-toluenesulfonyloxy)indole typically involves the introduction of the para-toluenesulfonyloxy group to the indole core. One common method is the reaction of indole with para-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Para-toluenesulfonyloxy)indole can undergo various chemical reactions, including:
Substitution Reactions: The para-toluenesulfonyloxy group can be replaced by other nucleophiles, leading to the formation of different indole derivatives.
Oxidation Reactions: The indole core can be oxidized to form indolenine or other oxidized products.
Reduction Reactions: Reduction of the indole core can yield indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Various substituted indole derivatives.
Oxidation Reactions: Indolenine and other oxidized indole products.
Reduction Reactions: Indoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Para-toluenesulfonyloxy)indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based compounds. It helps in understanding the interactions of indole derivatives with biological targets such as enzymes and receptors.
Medicine: The compound has potential applications in drug discovery and development. Indole derivatives are known for their therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. This compound can be used to develop new pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Para-toluenesulfonyloxy)indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The para-toluenesulfonyloxy group can enhance the binding affinity of the indole core to these targets, leading to specific biological effects. The exact pathways involved may vary depending on the target and the context of the study.
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound of 5-(Para-toluenesulfonyloxy)indole, known for its wide range of biological activities.
5-Bromoindole: A halogenated indole derivative with applications in organic synthesis and medicinal chemistry.
5-Nitroindole: An indole derivative with potential antimicrobial and anticancer properties.
Uniqueness: this compound is unique due to the presence of the para-toluenesulfonyloxy group, which enhances its reactivity and potential applications. This functional group allows for selective modifications and derivatizations, making it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C15H13NO3S |
|---|---|
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
1H-indol-5-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H13NO3S/c1-11-2-5-14(6-3-11)20(17,18)19-13-4-7-15-12(10-13)8-9-16-15/h2-10,16H,1H3 |
InChI-Schlüssel |
FMFXOABTHQUAPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


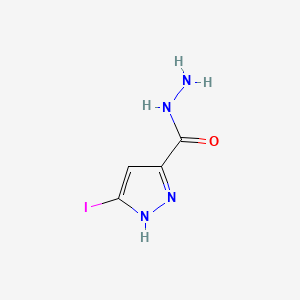

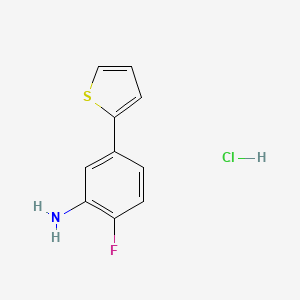
![5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13471671.png)
![2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)



![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
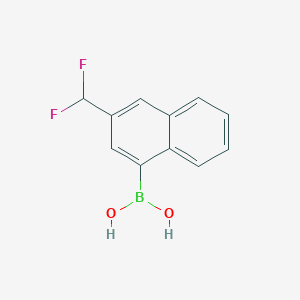
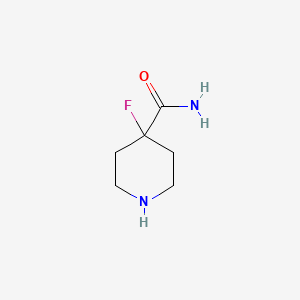
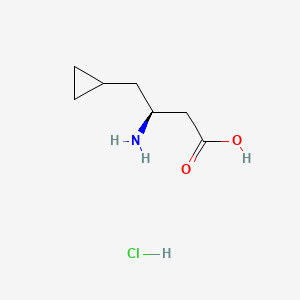
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)

